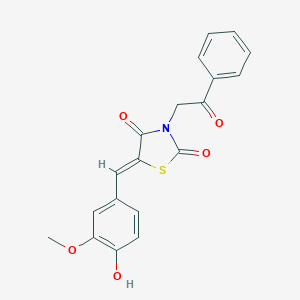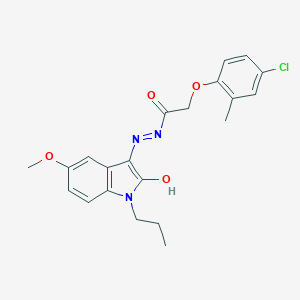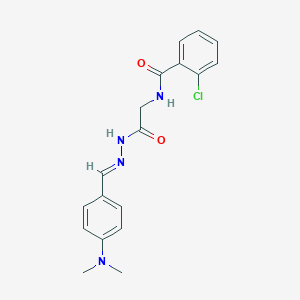
Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Applications
The thiazolidine derivatives have been studied for their analgesic and anti-inflammatory properties. For instance, compounds similar to the one , like ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, have shown significant analgesic and anti-inflammatory effects . These compounds can be more effective than traditional medications such as Piroxicam and Meloxicam, indicating that our compound may also possess similar therapeutic potentials.
Anticancer Activity
Thiazolidine motifs, which are present in our compound, are known to exhibit anticancer properties. They are intriguing heterocyclic moieties that have shown varied biological responses, including anticancer activity . The presence of sulfur in the thiazolidine ring enhances pharmacological properties, making it a valuable moiety for developing new cancer therapies.
Antimicrobial Properties
The structural motif of thiazolidine is also associated with antimicrobial activity. The compound’s framework suggests potential use in the synthesis of new antimicrobial agents that could be effective against a range of bacterial and viral pathogens .
Neuroprotective Effects
Thiazolidine derivatives have been reported to have neuroprotective effects. This suggests that our compound could be used in the development of treatments for neurodegenerative diseases, potentially offering protection to nerve cells against damage .
Antioxidant Activity
The sulfur atom in the thiazolidine ring is known to contribute to antioxidant activity. This property is crucial in combating oxidative stress, which is implicated in various diseases. Therefore, our compound could be explored for its antioxidant capabilities .
Antiviral Therapeutics
Compounds containing five-membered heteroaryl amines, which are structurally related to our compound, have shown antiviral activity against viruses like the Newcastle disease virus . This indicates that our compound could be modified to enhance its antiviral properties and could serve as a lead molecule in antiviral drug development.
Probe Design for Biological Studies
The diverse therapeutic and pharmaceutical activities of thiazolidine derivatives make them suitable for probe design in biological studies. They can be used to investigate various biological targets and pathways, aiding in the understanding of disease mechanisms and the development of new drugs .
Green Chemistry and Catalysis
The synthesis of thiazolidine derivatives, including our compound, can be achieved through green chemistry approaches. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity while minimizing environmental impact. Our compound could be used to explore new catalytic processes and cleaner reaction profiles .
Mécanisme D'action
Target of Action
Similar compounds have been used as functionalized cereblon ligands for the development of thalidomide-based protacs .
Mode of Action
It’s known that similar compounds interact with their targets via peptide coupling reactions .
Biochemical Pathways
Similar compounds have been used in targeted protein degradation , which involves the ubiquitin-proteasome system.
Pharmacokinetics
Similar compounds have been used in the development of protacs , which are designed to have good bioavailability and cellular permeability.
Result of Action
Similar compounds have been used in targeted protein degradation , which results in the selective degradation of disease-causing proteins.
Action Environment
Similar compounds have been used in the development of protacs , which are designed to be stable and effective in a variety of cellular environments.
Propriétés
IUPAC Name |
methyl 4-[[2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c1-29-20(27)14-7-9-15(10-8-14)22-18(25)11-17-19(26)23(21(28)30-17)12-16(24)13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLINDRBUYWBND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)

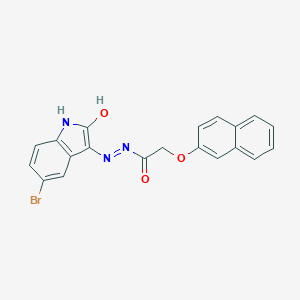
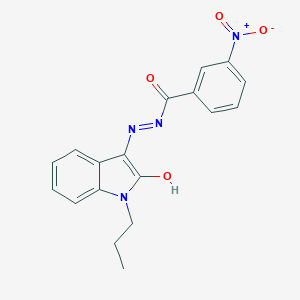
![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)

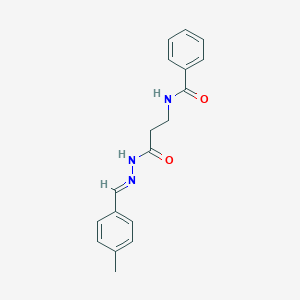
![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)
![{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B352445.png)
